1-(2,2-difluoroethyl)-3-methyl-1H-pyrazol-5-amine
Overview
Description
1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazol-5-amine is a chemical compound characterized by the presence of a pyrazole ring substituted with a difluoroethyl group and a methyl group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with commercially available starting materials such as 2,2-difluoroethanol and 3-methyl-1H-pyrazole.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out under anhydrous conditions and may require refluxing to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the difluoroethyl group, potentially converting it to a difluoromethyl group.
Substitution: The pyrazole ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of difluoromethyl derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazol-5-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders and inflammation.
Materials Science: It is used in the synthesis of advanced materials with unique electronic and optical properties.
Biological Studies: The compound serves as a probe in biological studies to understand enzyme interactions and metabolic pathways.
Industrial Applications: It is utilized in the development of agrochemicals and specialty chemicals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes and receptors involved in neurological pathways, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation and neurotransmission, leading to potential therapeutic effects.
Comparison with Similar Compounds
1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazole: Similar structure but lacks the amine group.
1-(2,2-Difluoroethyl)-3-ethyl-1H-pyrazol-5-amine: Similar structure with an ethyl group instead of a methyl group.
Uniqueness: 1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazol-5-amine is unique due to the presence of both a difluoroethyl group and an amine group on the pyrazole ring, which imparts distinct chemical and biological properties. This combination allows for diverse chemical reactivity and potential therapeutic applications.
Properties
IUPAC Name |
2-(2,2-difluoroethyl)-5-methylpyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2N3/c1-4-2-6(9)11(10-4)3-5(7)8/h2,5H,3,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRNREOHSDUBUQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)CC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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